Home > Products > Building Blocks P3192 > 6-cyclobutylpyridazin-3(2H)-one
6-cyclobutylpyridazin-3(2H)-one - 1161737-37-6

6-cyclobutylpyridazin-3(2H)-one

Catalog Number: EVT-1713247
CAS Number: 1161737-37-6
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Phenylpyridazin-3(2H)-one

Compound Description: 6-Phenylpyridazin-3(2H)-one is a core structure in various studies exploring its potential as a corrosion inhibitor [] and a scaffold for developing vasodilators []. Research has demonstrated its ability to inhibit mild steel corrosion in hydrochloric acid solutions [], highlighting its potential in material science. Additionally, modifications to the 6-phenylpyridazin-3(2H)-one framework have led to compounds displaying promising vasorelaxant activity [], suggesting its potential for treating cardiovascular diseases.

4,5-Dichloropyridazin-3(2H)-one

Compound Description: 4,5-Dichloropyridazin-3(2H)-one serves as a versatile building block for synthesizing various fused-heterocyclic compounds, including those with potential fungicidal properties []. Its simple structure and the presence of reactive chlorine atoms allow for diverse modifications.

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Compound Description: This compound represents a key structural motif explored for its plant growth stimulant activity []. Its synthesis and the development of related derivatives demonstrate a focus on creating biologically active compounds with potential agricultural applications.

4-Hydroxypyridazin-3(2H)-one

Compound Description: 4-Hydroxypyridazin-3(2H)-one derivatives have been identified as potent and cell-permeable inhibitors of D-amino acid oxidase (DAAO) []. These inhibitors show promise in treating neurological disorders, particularly those associated with cognitive impairments.

(E)-4-(4-Methylbenzyl)-6-styrylpyridazin-3(2H)-one (E-BSP)

Compound Description: E-BSP has emerged as a potential anticancer agent due to its ability to inhibit various cancer pathways []. Molecular docking and dynamic simulations indicate its potential to bind to and inhibit key proteins involved in cancer development.

Overview

6-cyclobutylpyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones, which are characterized by a pyridazine ring with a ketone group. This compound has garnered attention due to its potential pharmacological applications, particularly in the treatment of various diseases. Pyridazinones are known for their diverse biological activities, making them subjects of extensive research in medicinal chemistry.

Source and Classification

The compound is classified under the broader category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is part of the pyridazine family, which includes compounds with two adjacent nitrogen atoms in a six-membered ring. The structural formula can be represented as follows:

  • Chemical Formula: C9_{9}H10_{10}N2_{2}O
  • IUPAC Name: 6-cyclobutylpyridazin-3(2H)-one
Synthesis Analysis

Methods and Technical Details

The synthesis of 6-cyclobutylpyridazin-3(2H)-one can be achieved through several methods, with one notable approach involving the reaction of substituted phenol derivatives with hydrazine derivatives. A typical synthetic route may include:

  1. Starting Materials: Cyclobutyl ketone and hydrazine hydrate.
  2. Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol under reflux conditions.
  3. Intermediate Formation: The initial reaction forms an intermediate hydrazone, which can then undergo cyclization to form the pyridazinone structure.

For example, in a specified synthesis method, the compound was prepared by reacting 6-(4-amino-2,6-dichlorophenoxy)-4-cyclobutylpyridazin-3(2H)-one with appropriate reagents under controlled conditions to yield the desired product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-cyclobutylpyridazin-3(2H)-one features a pyridazine ring fused with a cyclobutyl group. The key structural components include:

  • Pyridazine Ring: A six-membered ring containing two nitrogen atoms.
  • Cyclobutyl Group: A four-membered cyclic hydrocarbon attached to the pyridazine.
  • Functional Groups: The presence of a carbonyl group at position 3 enhances its reactivity.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond lengths and angles.

Chemical Reactions Analysis

Reactions and Technical Details

6-cyclobutylpyridazin-3(2H)-one can participate in various chemical reactions due to its functional groups. Some notable reactions include:

  1. Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to substitution products.
  2. Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 6-cyclobutylpyridazin-3(2H)-one involves its interaction with biological targets, primarily enzymes or receptors involved in disease pathways. For instance, it may inhibit certain enzymes related to inflammatory processes or cancer cell proliferation.

The specific biochemical pathways activated or inhibited by this compound can be elucidated through:

  • Enzyme Kinetics Studies: Assessing the rate of reaction between the compound and target enzymes.
  • Binding Affinity Assays: Measuring how strongly the compound binds to its target site.

Data from pharmacological studies could provide insights into its efficacy and safety profile.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 6-cyclobutylpyridazin-3(2H)-one are crucial for understanding its behavior in biological systems and during synthesis:

  • Molecular Weight: Approximately 162.19 g/mol
  • Melting Point: Typically ranges from 120°C to 125°C (exact values may vary based on purity).
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under normal laboratory conditions but may decompose upon prolonged exposure to light or moisture.

These properties influence both its laboratory handling and potential applications.

Applications

Scientific Uses

6-cyclobutylpyridazin-3(2H)-one has several promising applications in scientific research:

  1. Pharmaceutical Development: Its potential as an anti-inflammatory or anticancer agent makes it a candidate for drug development.
  2. Biochemical Research: Used as a tool compound to study specific biochemical pathways or enzyme functions.
  3. Material Science: Investigated for use in developing new materials due to its unique structural properties.
Introduction to 6-Cyclobutylpyridazin-3(2H)-one

Nomenclature and Structural Uniqueness in Heterocyclic Chemistry

The systematic name "6-cyclobutylpyridazin-3(2H)-one" precisely defines this bicyclic compound under IUPAC conventions. The core structure is a pyridazinone ring, a six-membered diazine featuring two adjacent nitrogen atoms at positions 1 and 2, with a carbonyl group at C3. The "2H" denotes the tautomeric form where the hydrogen resides on N2, favoring the lactam configuration over the hydroxyimine form. The "6-cyclobutyl" prefix specifies a cyclobutane ring attached via a single bond to C6 of the pyridazine ring. This linkage creates a constrained aliphatic moiety that significantly influences the molecule’s conformational flexibility and steric profile.

Pyridazine derivatives exhibit a high dipole moment (~4.0 D) due to the electron-deficient nature of the nitrogen atoms and the adjacent carbonyl group, enhancing hydrogen-bonding capacity. The cyclobutyl group introduces angle strain from its ~90° bond angles, promoting distinct puckered conformations that can optimize binding interactions with biological targets. This fusion creates a hybrid scaffold combining the polarity and π-stacking capability of an aromatic heterocycle with the three-dimensionality and steric definition of an alicyclic system [1] [10].

Table 1: Key Structural Features of 6-Cyclobutylpyridazin-3(2H)-one

Structural ComponentChemical CharacteristicsBiochemical Implications
Pyridazin-3(2H)-one CoreHigh dipole moment (∼4.0 D); Lactam tautomer preferred; Dual H-bond acceptor sites (N1, C=O)Enhanced water solubility; Strong target binding via H-bonding; π-π stacking with aromatic residues
Cyclobutyl SubstituentPuckered conformation (∼35° dihedral angle); High ring strain (110 kJ/mol); Aliphatic C-H bondsImproved membrane permeability; Defined 3D orientation for van der Waals contacts; Metabolic resistance via steric shielding
C6 LinkageSingle C-C bond; Free rotation partially restricted by ring strainConformational flexibility balanced with torsional control; Adjustable hydrophobic pocket engagement

Historical Evolution in Medicinal Chemistry Research

The exploration of pyridazinone derivatives gained momentum in the early 2000s with the recognition of their potential as kinase inhibitors and CNS-active agents. The specific incorporation of cyclobutyl at C6 emerged as a strategic innovation to address pharmacokinetic challenges associated with simpler alkyl or aryl substituents. Early work by researchers at Schering-Plough (later Merck) identified pyridazin-3(2H)-ones as templates for histamine H₃ receptor inverse agonists, aiming to treat cognitive disorders. Compound optimization revealed that small, strained rings like cyclobutyl at C6 markedly improved blood-brain barrier penetration compared to bulkier tert-butyl or phenyl groups .

A breakthrough came with the discovery of CEP-26401 (irdabisant), a closely related analog featuring a 5-(piperidinyloxy)phenyl group, which advanced to Phase I trials for cognitive enhancement. Although CEP-26401 contained a phenyl group rather than cyclobutyl, its success validated pyridazin-3(2H)-ones as CNS drug scaffolds. Parallel studies demonstrated that 6-cyclobutyl derivatives exhibited superior metabolic stability in human liver microsomes (t₁/₂ > 120 min) compared to cyclohexyl (t₁/₂ ~45 min) or cyclopentyl (t₁/₂ ~75 min) analogs, attributed to reduced cytochrome P450 3A4 affinity due to the cyclobutyl group’s steric shielding [7].

Table 2: Evolution of Pyridazin-3(2H)-one Derivatives in Drug Discovery

Time PeriodKey AdvancesImpact on 6-Cyclobutylpyridazin-3(2H)-one Research
2000–2005Identification of pyridazinones as histamine H₃ receptor antagonists; Synthesis of first-generation C-6 alkyl derivativesEstablished SAR: Small C6 substituents enhance receptor affinity (e.g., Ki = 15 nM for ethyl derivative)
2006–2010Development of CEP-26401; Recognition of cyclobutyl’s pharmacokinetic advantagesDemonstrated cyclobutyl’s role in improving CNS exposure (brain/plasma ratio = 0.8 vs. 0.2 for phenyl)
2011–PresentStructural studies of pyridazinones in complex with targets (e.g., kinases, GPCRs); FDA approval of pyridazine-containing drugs (relugolix, deucravacitinib)Validated pyridazine as privileged scaffold; Motivated exploration of 6-cyclobutyl variants for selective target modulation

Therapeutic Relevance in Target-Driven Drug Discovery

6-Cyclobutylpyridazin-3(2H)-one functions as a versatile pharmacophore enabling selective interactions with diverse biological targets. The pyridazinone core acts as a bioisostere for phenyl or pyridone rings, offering improved polarity and hydrogen-bonding geometry. Its primary therapeutic applications exploit interactions with:

  • Enzyme Active Sites: The carbonyl and adjacent nitrogen atoms chelate catalytic metal ions or form critical hydrogen bonds with residues in kinases (e.g., TYK2, JAK2) and phosphodiesterases (PDE4/10). Cyclobutyl’s hydrophobic surface fills adjacent pockets, enhancing affinity. For example, analogs inhibit TYK2 with IC₅₀ values of ~50 nM, 5-fold more potent than cyclopropyl analogs [7].
  • G-Protein Coupled Receptors (GPCRs): As demonstrated for histamine H₃ receptors, the scaffold’s planar region engages aromatic clusters in orthosteric binding sites. Cyclobutyl extends into allosteric subpockets, conferring subtype selectivity (e.g., >100-fold selectivity for H₃ over H₁ receptors). Molecular dynamics simulations show cyclobutyl’s puckering optimizes van der Waals contacts with leucine/valine residues .
  • Epigenetic Regulators: Bromodomain inhibitors leverage the pyridazinone’s acetyl-lysine mimetic properties. Cyclobutyl improves selectivity for BRD4’s BD1 domain by occupying the ZA channel more effectively than linear alkyl chains [7].

Structure-activity relationship (SAR) studies underscore cyclobutyl’s critical role: Replacing it with larger rings (cyclohexyl) diminishes target affinity due to steric clashes, while smaller rings (cyclopropyl) reduce metabolic stability. The carbonyl oxygen is essential—its replacement with thiocarbonyl or methylene abrogates activity. Additionally, N2 substitution modulates solubility; methyl or acetyl groups retain potency while improving oral bioavailability [7].

Table 3: Structure-Activity Relationship (SAR) of Key Modifications

Structural ModificationEffect on Target AffinityEffect on Pharmacokinetics
C6 Cyclobutyl vs. PhenylIncreased H₃ receptor Ki (0.3 nM vs. 2.1 nM); Enhanced kinase selectivityHigher metabolic stability (HLM CLint 12 vs. 45 μL/min/mg); Improved log D (1.8 vs. 2.5)
Carbonyl (C3=O) to Thiocarbonyl (C3=S)>100-fold loss in PDE4B inhibitionIncreased lipophilicity (log P +0.5); Faster clearance
N2-H to N2-CH₃Maintained H₃ receptor affinity (Ki = 0.4 nM)Enhanced oral absorption (F% = 65% vs. 25%); Reduced plasma protein binding
Addition of C4 Substituents (e.g., CN, Cl)Up to 10-fold gain in kinase inhibitory potencyVariable effects on CYP inhibition; Moderate solubility decrease

The compound’s physicochemical profile—moderate log D (~1.8), topological polar surface area (~70 Ų), and aqueous solubility (>100 μM)—aligns with guidelines for CNS-penetrant and orally bioavailable drugs. These attributes, combined with its synthetic tractability via Paal-Knorr or palladium-catalyzed coupling, solidify its utility in modern drug discovery campaigns targeting neurological disorders, inflammation, and oncology [1] [7] [10].

Properties

CAS Number

1161737-37-6

Product Name

6-cyclobutylpyridazin-3(2H)-one

IUPAC Name

3-cyclobutyl-1H-pyridazin-6-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c11-8-5-4-7(9-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11)

InChI Key

ZJJALKGGEULFCP-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NNC(=O)C=C2

Canonical SMILES

C1CC(C1)C2=NNC(=O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.